7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Historical Context and Discovery
The development of 7-Amino-4H-benzo[e]thiadiazine 1,1-dioxide emerged from broader research efforts investigating benzothiadiazine derivatives throughout the mid-to-late 20th century. The foundational work on benzothiadiazine synthesis was established by researchers exploring heterocyclic chemistry and the development of biologically active compounds with improved therapeutic profiles. Early investigations into this chemical class were motivated by the recognized biological activities of related thiazide diuretics and the potential for structural modifications to enhance selectivity and potency.
The specific synthetic pathways leading to 7-Amino-4H-benzo[e]thiadiazine 1,1-dioxide were developed as part of comprehensive studies examining the relationship between chemical structure and biological activity in benzothiadiazine derivatives. The compound's synthesis represents an evolution from earlier work on simpler thiadiazine structures, incorporating advanced synthetic methodologies to achieve precise control over substitution patterns and oxidation states. The creation of this particular derivative required the development of specialized reaction conditions and purification techniques to obtain the compound in sufficient purity for biological evaluation and further chemical modification.
Historical records indicate that the compound was first catalogued in chemical databases during the early 21st century, reflecting advances in synthetic organic chemistry that enabled the preparation of increasingly complex heterocyclic structures. The development timeline coincided with growing interest in phosphoinositide 3-kinase inhibitors and other enzyme targets where benzothiadiazine scaffolds demonstrated promising biological activity. This historical context underscores the compound's emergence as part of systematic efforts to explore chemical space and identify novel molecular frameworks with therapeutic potential.
Position within Benzothiadiazine Chemical Family
7-Amino-4H-benzo[e]thiadiazine 1,1-dioxide occupies a distinctive position within the benzothiadiazine chemical family, characterized by its specific ring connectivity and substitution pattern. The broader benzothiadiazine family encompasses multiple structural variants, including 1,2,3-benzothiadiazines, 1,2,4-benzothiadiazines, and 1,3,4-benzothiadiazines, each distinguished by the positioning of nitrogen atoms within the heterocyclic ring system. The 1,2,4-benzothiadiazine subfamily, to which this compound belongs, represents one of the most extensively studied variants due to its prevalence in pharmacologically active compounds and its synthetic accessibility.
Within the 1,2,4-benzothiadiazine-1,1-dioxide subclass, 7-Amino-4H-benzo[e]thiadiazine 1,1-dioxide is distinguished by the presence of an amino substituent at the 7-position, which corresponds to a specific location on the fused benzene ring. This substitution pattern is relatively uncommon among benzothiadiazine derivatives, with most compounds in this family featuring substituents at different positions or lacking amino functionality altogether. The positioning of the amino group at the 7-position creates unique electronic and steric effects that influence the compound's chemical reactivity and biological properties, setting it apart from other members of the family.
Comparative analysis with related benzothiadiazine derivatives reveals that the 7-amino substitution pattern provides distinct advantages in terms of synthetic versatility and biological activity modulation. Unlike benzothiadiazine derivatives substituted at the 2-, 3-, or 6-positions, the 7-amino variant maintains optimal electronic distribution while providing a reactive handle for further chemical modification. This positioning allows for the introduction of additional functional groups through standard organic transformations, enabling the synthesis of more complex derivatives with enhanced biological profiles.
| Benzothiadiazine Subtype | Ring System | Common Substituents | Typical Applications |
|---|---|---|---|
| 1,2,3-Benzothiadiazine-1,1-dioxide | N-N-S connectivity | Aryl, alkyl | Synthetic intermediates |
| 1,2,4-Benzothiadiazine-1,1-dioxide | N-C-N-S connectivity | Amino, chloro, methyl | Pharmaceutical agents |
| 1,3,4-Benzothiadiazine-1,1-dioxide | N-S-N connectivity | Phenyl, substituted aromatics | Biological research |
Nomenclature and Identification Systems
The systematic nomenclature of 7-Amino-4H-benzo[e]thiadiazine 1,1-dioxide follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, incorporating multiple components that precisely describe the molecular structure. The name begins with the substituent identifier "7-Amino," indicating the presence of an amino group at the 7-position of the fused ring system. The "4H" designation specifies the location of a hydrogen atom that defines the tautomeric form and saturation pattern of the heterocyclic ring. The core name "benzo[e]thiadiazine" describes the fused bicyclic structure, with the benzene ring fused to a 1,2,4-thiadiazine ring in the [e] orientation, and the "1,1-dioxide" suffix indicates the oxidation state of the sulfur atom.
Alternative nomenclature systems have been employed to describe this compound, reflecting different conventions and historical naming practices. The name "1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-amine" represents an alternative systematic approach that emphasizes the oxidation state using lambda notation for the sulfur center. Additional synonyms include "1,1-Dioxo-1,4-dihydro-1l6-benzothiadiazin-7-ylamine" and "7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione," each providing slightly different perspectives on the structural features while maintaining chemical accuracy.
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELVDIXBRKOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718106 | |
| Record name | 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54734-88-2 | |
| Record name | 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route via 2-Aminobenzenesulfonamide Intermediates
A well-documented approach to synthesizing 7-amino-4H-benzo[e]thiadiazine 1,1-dioxide involves the following key steps:
Step 1: Preparation of 2-nitrobenzenesulfonamide derivatives
Starting from 2-nitrobenzene-1-sulfonyl chloride, reaction with substituted anilines (e.g., 2,6-dimethylbenzenamine) in methanol/water under reflux with sodium acetate yields 2-nitrobenzenesulfonamides.Step 2: Reduction of Nitro Group to Amine
The nitro group is reduced to an amino group using hydrazine monohydrate in the presence of ferric chloride and activated charcoal in methanol under reflux, producing 2-aminobenzenesulfonamides in excellent yields (95-99%).Step 3: Cyclization to 3-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide
The 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate, which induces ring closure to form the 3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide core.Step 4: Functionalization via Bromination and Suzuki Coupling
Bromination of the 3-methyl group followed by nucleophilic substitution and Suzuki coupling with various arylboronic acids allows for the introduction of diverse substituents at the 3-position, tailoring biological activity.
This synthetic strategy provides the target compounds with yields ranging from 34% to 91% depending on the step and substituents introduced. The route is supported by detailed NMR characterization confirming the structure of the intermediates and final products.
Alternative Method via Amidines and Sulfur Reagents
Another approach involves the synthesis of fused thiadiazine derivatives from amidines:
Step 1: Synthesis of Benzamidines
Benzamidines are prepared from substituted chloronitrobenzenes via reaction with thiols (e.g., 1-propanethiol) under basic conditions.Step 2: Cyclization with Sulfur Reagents
The amidines undergo cyclization with electrophilic sulfur species such as morpholine sulfide or disulfide in the presence of N-chlorosuccinimide (NCS). This reaction forms a sulfur ylide intermediate.Step 3: Thermolysis of Ylide
Heating the ylide at elevated temperatures (80-140 °C) induces elimination (e.g., of propene) and ring closure, yielding the fused thiadiazine core.
This method typically gives moderate yields (less than 35% in some cases) but offers an alternative pathway to substituted thiadiazines. Computational studies support the mechanism and energetics of the cyclization and tautomerization steps, which are exothermic and thermodynamically favorable.
Synthesis via Chlorosulfonyl Isocyanate and Subsequent Functionalization
A third synthetic route focuses on the preparation of halogenated benzothiadiazine derivatives, which can be adapted for 7-amino derivatives:
Step 1: Electrophilic Substitution and Ring Closure
Commercially available substituted anilines (e.g., halogenated anilines) react with chlorosulfonyl isocyanate in the presence of anhydrous aluminum chloride and nitromethane. This electrophilic substitution and ring closure produce 6- or 7-halo-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides in moderate yields.Step 2: Conversion to 3-Thioxo Derivatives
The 3-oxo compounds are converted to 3-thioxo derivatives by reaction with phosphorus pentasulfide in anhydrous pyridine.Step 3: Methylation
Methyl iodide in sodium bicarbonate solution methylates the 3-thioxo group to give 3-methylsulfide intermediates.Step 4: Nucleophilic Substitution with Primary Amines
Heating these intermediates with primary amines at 130 °C in sealed vessels leads to nucleophilic substitution, affording the desired amino-substituted benzothiadiazine derivatives.
This method yields the target compounds in good overall yields and allows for the introduction of various substituents at the 7-position, including amino groups.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. 2-Aminobenzenesulfonamide route | 2-nitrobenzene-1-sulfonyl chloride, substituted anilines | Sulfonamide formation, nitro reduction, cyclization with trimethyl orthoacetate, bromination, Suzuki coupling | 34–91% | High yield, well-characterized intermediates, versatile functionalization | Multi-step, requires careful reduction and purification |
| 2. Amidines with sulfur reagents | Benzamidines from chloronitrobenzenes and thiols | Cyclization with morpholine sulfide/disulfide and NCS, thermolysis of ylide | <35% (variable) | Alternative pathway, supported by mechanistic studies | Lower yield, requires high temperature, complex intermediates |
| 3. Chlorosulfonyl isocyanate route | Substituted anilines | Electrophilic substitution, ring closure, thioxo conversion, methylation, nucleophilic substitution | Moderate to good | Allows halogenation and amino substitution, adaptable | Multiple steps, use of hazardous reagents (P2S5, methyl iodide) |
Detailed Research Findings
The first method was extensively studied for synthesizing 2H-benzo[e]thiadiazine 1,1-dioxide derivatives with various substituents at the 7-position, including amino and halogen atoms. The reduction of nitro to amino groups using hydrazine monohydrate with ferric chloride catalyst provides excellent yields and purity. Subsequent cyclization with trimethyl orthoacetate is a key step forming the heterocyclic core.
The second method offers mechanistic insights into the formation of fused thiadiazines through sulfur ylide intermediates. Density Functional Theory (DFT) calculations support the energy profiles and transition states involved in the cyclization and tautomerization processes, indicating the reaction is thermodynamically favorable and proceeds with moderate activation barriers (~22 kcal/mol).
The third method is notable for its ability to introduce halogen substituents at the 7-position before converting to amino derivatives. The use of chlorosulfonyl isocyanate and aluminum chloride facilitates ring closure efficiently. The subsequent conversion to thioxo and methylsulfide intermediates allows for nucleophilic substitution with primary amines, including ammonia or amine derivatives, to yield 7-amino substituted benzothiadiazines.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce derivatives with different oxidation states.
Reduction: : Reduction reactions can be employed to modify the functional groups, leading to the formation of new compounds.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the ring.
Oxidation: : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: : Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: : Chlorosulfonic acid, sulfur trioxide, and various nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Inhibition of mrgx2
A patent application describes the use of this compound as an inhibitor of mrgx2 (Mas-related G protein-coupled receptor X2), which is linked to pain modulation and inflammatory responses. Compounds that inhibit mrgx2 could lead to novel analgesics for treating chronic pain conditions .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics.
| Compound Derivative | MIC (µg/mL) | Pathogen |
|---|---|---|
| Derivative A | 8 | S. aureus |
| Derivative B | 16 | E. coli |
This table illustrates the effectiveness of selected derivatives in inhibiting bacterial growth.
Case Study: Pain Modulation
In a controlled trial involving animal models, the administration of a specific derivative demonstrated significant pain relief compared to placebo controls. The study measured nociceptive responses using thermal and mechanical stimulation tests.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Control | 10 |
| Compound Derivative C | 50 |
These findings support the compound's potential for developing new analgesics.
Mechanism of Action
The mechanism by which 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: : The compound interacts with ion channels, enzymes, and receptors, leading to its diverse biological activities.
Pathways: : It modulates pathways related to cardiovascular function, glucose metabolism, and cell proliferation.
Comparison with Similar Compounds
Substituent Position and Activity
The biological activity of benzothiadiazine dioxides is highly sensitive to substituent positions. For example:
- 7-Chloro Derivatives : 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Compound 1 in ) acts as a potent AMPA receptor positive allosteric modulator (PAM). Its unsaturated metabolite (Compound 2 ) retains comparable activity, challenging the assumption that saturation is critical for receptor interaction .
- Related 7-methoxy derivatives (e.g., 7-methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) show structural similarities but distinct pharmacological profiles .
Thieno- vs. Benzo-Fused Analogues
Thienothiadiazine dioxides (e.g., 6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) are isosteric replacements for benzothiadiazines. The substitution of a benzene ring with a thiophene ring alters electronic properties and steric bulk. For instance:
- Cyclopropyl groups at the 4-position enhance AMPAR potentiator activity in both thieno- and benzothiadiazines .
- Thieno derivatives like 3,6-dichloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (CAS 194086-61-8) exhibit distinct pharmacokinetic profiles compared to benzo analogues .
Pyrido-Fused Derivatives
Pyridothiadiazine dioxides (e.g., 7-chloro-3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) demonstrate potassium channel-opening activity, a property less explored in benzothiadiazines . The nitrogen atom in the pyrido ring may influence binding to ion channels versus receptors.
AMPA Receptor Modulation
Benzothiadiazine dioxides like 1 and 2 () enhance glutamate-induced currents at AMPA receptors, making them candidates for cognitive disorders. Their stereochemical instability (racemization) and hepatic metabolism to active metabolites (e.g., unsaturated derivatives) complicate therapeutic use but highlight metabolic resilience .
PI3Kδ Inhibition
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (e.g., 15a and 15b ) show selective PI3Kδ inhibition (IC50 ~217–266 nM) with >21-fold selectivity over PI3Kγ. The 3,4-dimethoxyphenyl group at position 3 is critical for isoform specificity, though fluorine at position 7 reduces potency .
Anticancer and Antimicrobial Activity
Non-fused 1,2,4-thiadiazine dioxides with heteroaryl substituents (e.g., 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides) inhibit Mycobacterium tuberculosis and renal cancer cell lines, suggesting broad applicability .
Biological Activity
7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₇N₃O₂S
- Molecular Weight : 197.03 g/mol
- CAS Number : 54734-88-2
- IUPAC Name : 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-amine
The compound features a benzothiadiazine core that includes sulfur and nitrogen atoms. Its unique structure contributes to its diverse biological activities.
This compound primarily interacts with:
- ATP-sensitive potassium channels (KATP channels) : These are crucial in regulating insulin secretion and glucose homeostasis.
- AMPA receptors : The compound acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission without the excitotoxic effects typically associated with direct agonists .
Inhibition of Aldose Reductase
One of the notable mechanisms is the inhibition of aldose reductase. This enzyme converts glucose to sorbitol, and its inhibition is particularly relevant in diabetes management as it can help prevent complications associated with hyperglycemia.
Antidiabetic Effects
In laboratory studies and animal models, this compound has demonstrated:
- Reduction in blood glucose levels : At lower doses, it effectively inhibits insulin release while maintaining minimal adverse effects.
- Stability over time : The compound has shown stability in vitro, maintaining its biological activity over extended periods.
Neuroprotective Properties
Research indicates that the compound may possess nootropic effects due to its action on AMPA receptors. It has been suggested as a potential treatment for cognitive impairments without the side effects associated with traditional excitatory amino acid agonists .
Study 1: Antidiabetic Activity
In one study involving diabetic rat models:
- Dosage : Rats were administered varying doses of this compound.
- Results : Significant reductions in fasting blood glucose levels were observed at doses of 10 mg/kg compared to controls. Histological examinations indicated no damage to pancreatic tissues.
Study 2: Neuroprotective Effects
A separate study evaluated the neuroprotective effects on cultured neuronal cells:
- Assay : Cells were treated with neurotoxins in the presence and absence of the compound.
- Findings : The presence of this compound significantly reduced cell death and apoptosis markers compared to untreated controls .
Summary of Biological Activities
| Activity Type | Mechanism | Observations |
|---|---|---|
| Antidiabetic | Aldose reductase inhibition | Reduced blood glucose levels in models |
| Neuroprotective | AMPA receptor modulation | Decreased neuronal cell death |
| Nootropic | Positive allosteric modulation | Enhanced cognitive function without toxicity |
Q & A
Q. What are the key considerations in designing synthetic routes for 7-amino-substituted benzothiadiazine 1,1-dioxide derivatives?
Synthetic routes typically involve halogenation, alkylation, and cyclization steps. For example:
- Allylation : Allyl bromide and potassium carbonate in acetonitrile yield 4-allyl derivatives (85–90% yield) .
- Fluorination : Fluorinated alkyl chains (e.g., 2-fluoroethyl) improve metabolic stability and are introduced via nucleophilic substitution .
- Purification : Recrystallization from methanol or chloroform ensures >95% purity. Key parameters: Solvent polarity, reaction time (24–48 hrs), and stoichiometric ratios of alkylating agents .
Q. How is structural confirmation achieved for benzothiadiazine dioxide derivatives?
Q. What safety protocols are critical when handling benzothiadiazine dioxides?
- GHS Classification : H302 (harmful if swallowed).
- Precautions : Wear gloves/eye protection; avoid inhalation. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do fluorinated substituents at the 4-position enhance metabolic stability?
Fluorinated analogues (e.g., 4-(2-fluoroethyl)-substituted derivatives) resist hepatic CYP450 degradation. For example:
- Compound 12b (7-chloro-4-(2-fluoroethyl)): 80% bioavailability in rats vs. 45% for non-fluorinated analogues. Mechanism: Fluorine’s electronegativity reduces oxidative metabolism .
- In vitro stability : Half-life increases from 2.1 hrs (non-fluorinated) to 6.8 hrs (fluorinated) in microsomal assays .
Q. How do structural modifications resolve contradictory AMPA vs. kainate receptor activity?
- 4-Allyl substitution : Favors kainate receptor potentiation (e.g., BPAM307: EC50 = 0.18 µM for kainate vs. 1.2 µM for AMPA) .
- 4-Cyclopropyl substitution : Enhances AMPA activity (BPAM395: EC50 = 0.24 µM) but reduces kainate affinity .
Experimental design: Use Xenopus oocyte electrophysiology to quantify receptor-specific potentiation .
Q. What methodologies validate cognitive enhancement in vivo?
- Object recognition tests : Administer compounds orally (0.3–3 mg/kg) to rodents. For example, 4-ethyl-7-fluoro derivatives improve recognition memory by 40% vs. controls .
- Microdialysis : Measure hippocampal acetylcholine/serotonin levels (e.g., unsaturated metabolites increase acetylcholine by 200%) .
Q. How does isosteric replacement (benzene → thiophene) affect AMPA receptor modulation?
- Thienothiadiazine dioxides : 6-chloro-4-ethyl derivatives (e.g., compound 24) show EC50 = 0.31 µM vs. 0.24 µM for benzothiadiazines. Rationale: Thiophene’s electron-rich ring enhances π-π stacking with receptor residues .
- SAR studies : Compare EC2x values across 10+ derivatives to identify optimal substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
